![molecular formula C50H73N13O9 B14754069 (2S)-2-[[(2S,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B14754069.png)
(2S)-2-[[(2S,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2S)-2-[[(2S,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid” is a complex organic molecule. Compounds of this nature often play significant roles in biological systems, pharmaceuticals, and industrial applications due to their intricate structures and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and stereochemistry. Common synthetic routes may include:
Peptide Coupling Reactions: Using reagents like EDCI or DCC to form amide bonds.
Protecting Group Strategies: To protect sensitive functional groups during intermediate steps.
Chiral Catalysts: To ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of complex organic molecules often involves:
Automated Peptide Synthesizers: For efficient and scalable synthesis.
High-Performance Liquid Chromatography (HPLC): For purification of the final product.
Solid-Phase Synthesis: To facilitate the assembly of large molecules.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation and Reduction: Modifying the oxidation state of functional groups.
Substitution Reactions: Replacing one functional group with another.
Hydrolysis: Breaking down the compound into smaller units.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC or KMnO₄.
Reducing Agents: Like NaBH₄ or LiAlH₄.
Acidic or Basic Conditions: To facilitate hydrolysis or substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, hydrolysis may yield smaller peptides or amino acids.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of other complex organic molecules.
Catalysis: Serving as a catalyst or ligand in various chemical reactions.
Biology
Enzyme Inhibition: Acting as an inhibitor for specific enzymes.
Protein-Protein Interactions: Studying interactions between proteins.
Medicine
Drug Development: Potential use as a therapeutic agent.
Biomarker Discovery: Identifying biomarkers for diseases.
Industry
Material Science: Used in the development of new materials.
Biotechnology: Applications in biotechnological processes.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to Active Sites: Inhibiting enzyme activity.
Modulating Signal Transduction: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Peptides and Proteins: Other biologically active peptides with similar structures.
Synthetic Analogs: Compounds designed to mimic the structure and function of the original molecule.
Uniqueness
This compound’s uniqueness lies in its specific sequence of amino acids and functional groups, which confer distinct biological and chemical properties.
Properties
Molecular Formula |
C50H73N13O9 |
|---|---|
Molecular Weight |
1000.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C50H73N13O9/c1-7-30(6)43(48(69)61-40(50(71)72)20-34-24-54-27-57-34)62-44(65)35(29(4)5)21-42(64)37(16-28(2)3)58-46(67)39(19-33-23-53-26-56-33)59-45(66)38(17-31-12-9-8-10-13-31)60-47(68)41-14-11-15-63(41)49(70)36(51)18-32-22-52-25-55-32/h8-10,12-13,22-30,35-43,64H,7,11,14-21,51H2,1-6H3,(H,52,55)(H,53,56)(H,54,57)(H,58,67)(H,59,66)(H,60,68)(H,61,69)(H,62,65)(H,71,72)/t30-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
InChI Key |
UGJSFMSTPAPJJO-PWYDTHTKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@@H](C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)N)O)C(C)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC(C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)N)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


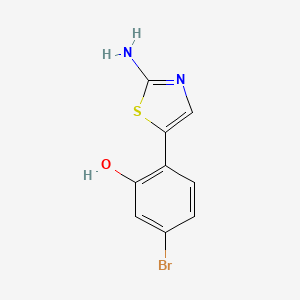
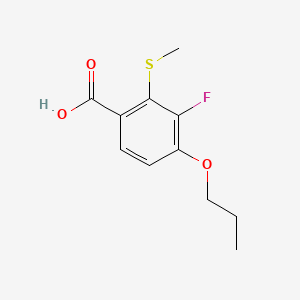


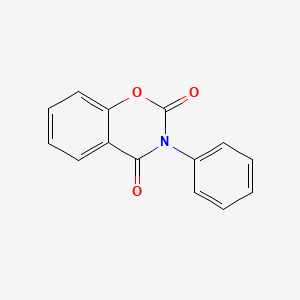
![12,14-Dioxa-1-azoniatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,9,11(15),16-heptaene](/img/structure/B14754006.png)
![2-amino-4-[2,4-dichloro-6-[2-(4-fluoro-3,4-dihydropyrazol-2-yl)ethoxy]phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B14754017.png)

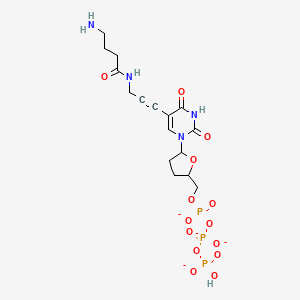
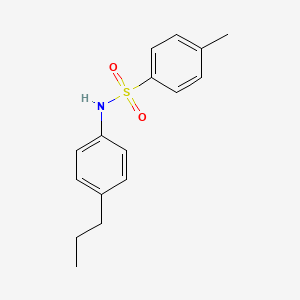

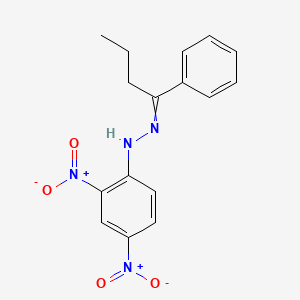
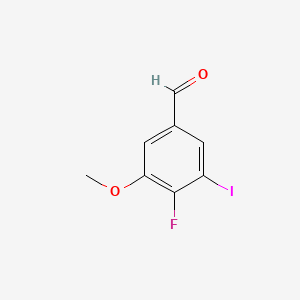
![Pyrido[2,3-b]quinoxaline](/img/structure/B14754064.png)
